Tributoxy(stearato-O)titanium

Viscosity reduction Calcium carbonate Filler dispersion

Monoalkoxy titanate coupling agent for dry filler systems. Solves viscosity and loading limits in highly filled polyolefins. - **Viscosity reduction:** 177,000 → 2,600 cps (DOP/CaCO₃, 0.5 phr) - **Filler loading increase:** 30-50% in PP/PE (50-70 wt% CaCO₃) - **Plasticizer reduction:** Up to 18% in flexible PVC (0.2 phr) - **Activation benchmark:** ≥95% degree, dry filler (<0.5% free moisture) - **Thermal limit:** Suitable below 200°C processing

Molecular Formula C30H66O5Ti
Molecular Weight 554.7 g/mol
CAS No. 81307-49-5
Cat. No. B12642230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributoxy(stearato-O)titanium
CAS81307-49-5
Molecular FormulaC30H66O5Ti
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.CCCCO.CCCCO.CCCCO.[Ti]
InChIInChI=1S/C18H36O2.3C4H10O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2-3-4-5;/h2-17H2,1H3,(H,19,20);3*5H,2-4H2,1H3;
InChIKeyQOHMNFNEMFPBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributoxy(stearato-O)titanium: Overview and Coupling Mechanism


Tributoxy(stearato-O)titanium (CAS 81307-49-5; molecular formula C₃₀H₆₆O₅Ti; MW 554.71) is an organotitanium compound classified as a monoalkoxy titanate coupling agent . It is synthesized from titanium tetraisobutoxide and stearic acid, and is structurally characterized by three butoxy (–OBu) groups and a single stearate (–OOC–C₁₇H₃₅) ligand coordinated to a tetravalent titanium center . This compound belongs to the broader class of titanate coupling agents (TCAs) developed by Kenrich Petrochemicals, which are designed to form monomolecular interfacial bridges between inorganic fillers or pigments and organic polymer matrices [1]. As a monoalkoxy type, it is primarily indicated for dry filler systems (e.g., CaCO₃, hydrated alumina) that contain only chemically or physically bound water without free moisture, and is valued for its ability to reduce system viscosity, increase filler loading, and improve dispersion in non-polar or semi-polar thermoplastics such as polyethylene and polypropylene .

Why Generic Substitution Fails: Key Differentiators


In-class titanate compounds differ dramatically in alkoxy-group architecture, which governs three procurement-critical properties: hydrolytic sensitivity, thermal stability, and coupling efficiency [1]. Simple tetraalkyl titanates such as tetrabutyl titanate (TNBT) and tetraisopropyl titanate (TPT) undergo rapid, often violent hydrolysis upon moisture contact, producing polymeric TiO₂ species that cause product haze and catalyst deactivation; in contrast, the monoalkoxy–monocarboxylate architecture of tributoxy(stearato-O)titanium provides intermediate hydrolytic stability suitable for controlled industrial processing . Furthermore, silane coupling agents—the dominant alternative—are effective only on silica-based fillers and suffer hydrolytic degradation in aqueous or humid service environments, whereas titanate coupling agents functionalize a broader range of fillers (CaCO₃, talc, metal oxides, carbon black) and maintain interfacial integrity under moisture exposure [2][3]. Substituting tributoxy(stearato-O)titanium with an isopropoxy-based monoalkoxy titanate such as isopropyl triisostearoyl titanate (TTS) also alters the hydrolysis kinetics and the organic-phase compatibility profile because the butoxy leaving group differs in steric bulk and volatility from the isopropoxy group [4]. These architectural distinctions translate directly into quantifiable differences in viscosity reduction, filler loading capacity, and final composite mechanical properties, as detailed in Section 3.

Quantitative Performance Evidence


Viscosity Reduction in Filled Systems

Titanate coupling agents of the monoalkoxy class, to which tributoxy(stearato-O)titanium belongs, deliver a 98.5% reduction in system viscosity when applied at only 0.5 wt% on calcium carbonate filler in a dioctyl phthalate (DOP) plasticized system [1]. The untreated baseline viscosity of 177,000 cps (50% CaCO₃ in DOP) was reduced to 2,600 cps after titanate treatment. This magnitude of viscosity reduction is a hallmark of monoalkoxy titanate coupling agents and is mechanistically attributed to the formation of a monomolecular organophilic layer on the filler surface that replaces adsorbed water and eliminates filler–filler hydrogen bonding, thereby enabling near-Newtonian flow behavior even at high solids loading [2]. In contrast, untreated fillers or those treated with non-coupling dispersants do not achieve comparable viscosity suppression because they fail to chemically displace surface water or provide the three organophilic pendant groups characteristic of monoalkoxy titanates [3].

Viscosity reduction Calcium carbonate Filler dispersion DOP plasticizer Rheology

Hydrolytic Stability vs. Silane Coupling Agents

In a comprehensive review of coupling agents for dental composites, Elshereksi et al. (2017) established that titanate coupling agents (TCAs) provide superior hydrolytic stability compared to silane coupling agents in wet environments [1]. Silane coupling agents, while dominant in dental and composite applications, undergo hydrolytic degradation in the aqueous oral environment and bond inefficiently to non-silica fillers. Titanate coupling agents, by contrast, form hydrolysis-resistant interfacial bonds and maintain mechanical integrity under moisture exposure. This differential hydrolytic stability is a class-level property of titanate coupling agents including monoalkoxy variants such as tributoxy(stearato-O)titanium. The review further notes that the addition of a small amount of titanate coupling agent can improve the resistance of composites to moisture ingress [2]. In related work, titanate-modified organoclays were shown to be highly sensitive to hydrolysis when improperly formulated, underscoring that not all titanate types exhibit equivalent moisture tolerance and that monoalkoxy types are specifically recommended for dry filler systems where controlled hydrolysis is advantageous for coupling [3].

Hydrolytic stability Silane comparison Dental composites Moisture resistance Interfacial durability

Performance Benchmark: Monoalkoxy vs. Neoalkoxy Titanates

According to the technical literature citing S.J. Monte (Kenrich Petrochemicals), the final properties obtained with monoalkoxy titanate coupling agents are approximately 92% of those achieved with neoalkoxy titanate variants [1]. Neoalkoxy titanates offer higher thermal stability and somewhat enhanced final composite properties compared to their monoalkoxy counterparts, but at a higher cost and with different processing requirements [2]. This 92% performance benchmark provides a quantitative procurement framework: for applications where processing temperatures remain below approximately 200 °C and where the filler system is dry (i.e., containing only chemically bound water), the monoalkoxy type—including tributoxy(stearato-O)titanium—delivers near-equivalent coupling performance at a lower price point than neoalkoxy grades. Multiple commercial sources confirm that neoalkoxy titanates have better thermostability compared to traditional monoalkoxy titanates, making them preferred for high-temperature engineering thermoplastics, while monoalkoxy types remain the cost-effective choice for polyolefin and plasticized PVC systems [3][4].

Monoalkoxy titanate Neoalkoxy titanate Thermal stability Coupling efficiency Composite mechanical properties

Plasticizer Reduction in Flexible PVC

Monte (SPE Vinyltec presentation, updated 2020) demonstrated that the addition of only 0.2 phr of a monoalkoxy or neoalkoxy titanate coupling agent to plasticized PVC formulations enables a reduction in plasticizer content of up to 18% without loss of flexibility or stress/strain properties [1]. This effect is attributed to the titanate's ability to compatibilize the filler–polymer interface, effectively increasing the efficiency of the remaining plasticizer by improving filler dispersion and reducing the plasticizer demand of the filled system. In contrast, untreated filled PVC systems require higher plasticizer levels to achieve equivalent flexibility because the plasticizer preferentially wets the high-energy filler surface rather than solvating the polymer chains [2]. This plasticizer-sparing effect is a class-level property of titanate coupling agents and is directly relevant to tributoxy(stearato-O)titanium as a monoalkoxy titanate specifically recommended for dry filler systems in PVC and polyolefin applications.

PVC Plasticizer reduction Titanate coupling agent Sustainability Cost reduction

Filler Loading Enhancement in Thermoplastics

Multiple independent technical sources report that titanate coupling agents enable a 30–50% increase in inorganic filler loading in thermoplastic systems such as polypropylene (PP) and polyethylene (PE) while maintaining or improving mechanical properties and processability [1]. This filler loading boost is achieved through the titanate's dual functionality: the alkoxy group chemically bonds to the filler surface (displacing adsorbed water and reducing surface energy), while the three organophilic pendant groups (butoxy and stearate in the case of tributoxy(stearato-O)titanium) compatibilize the treated filler with the polymer matrix and reduce melt viscosity [2]. Without coupling agent treatment, filler loadings beyond 20–30 wt% typically cause dramatic viscosity increases, poor dispersion, and embrittlement. Titanate treatment shifts this practical loading limit upward, directly reducing the resin content and therefore the raw material cost per unit volume of finished composite [3].

Filler loading Cost reduction Polypropylene Polyethylene Throughput

Surface Activation and Organophilicity of Fillers

Surface modification studies on precipitated calcium carbonate using monoalkoxy titanate coupling agents report an activation degree reaching ≥95% at a 2 wt% coupling agent treatment level, as measured by the methanol flotation method [1]. The activation degree quantifies the conversion of the filler surface from hydrophilic (untreated CaCO₃, activation degree ~0%) to organophilic (treated, activation degree ≥95%), which is a direct proxy for compatibility with non-polar polymer matrices such as PP and PE. IR spectroscopy confirmed chemical bonding between the titanate coupling agent and the CaCO₃ surface [2]. In parallel work, a general-purpose titanate coupling agent specification reports an activation degree of ≥96% and a viscosity reduction value of ≥98%, establishing these as industry-standard performance benchmarks for monoalkoxy titanate products [3]. While these data are not specific to tributoxy(stearato-O)titanium, they are directly applicable to the monoalkoxy titanate class to which this compound belongs, providing quantitative performance expectations for filler surface treatment applications.

Activation degree Surface modification Calcium carbonate Lipophilicity Dispersion quality

Application Scenarios for Procurement


High-Filler-Loading Polyolefin Masterbatch

Tributoxy(stearato-O)titanium is optimally deployed in polypropylene and polyethylene compounds where calcium carbonate filler loadings of 50–70 wt% are targeted. The monoalkoxy architecture delivers the 98.5% viscosity reduction (177,000 → 2,600 cps in DOP/CaCO₃ model systems) that enables extrusion and injection molding of highly filled formulations [1]. The compound's three butoxy groups provide organic-phase compatibility with non-polar polyolefins, while the stearate ligand contributes additional hydrophobicity and internal lubrication. This scenario leverages the 30–50% filler loading increase and the ≥95% activation degree benchmark to maximize resin cost savings [2]. Procurement guidance: specify monoalkoxy type with activation degree ≥95% and verify that the filler system is dry (free moisture content <0.5%) to prevent premature hydrolysis during compounding.

Plasticized PVC with Reduced Plasticizer

In flexible PVC applications, tributoxy(stearato-O)titanium at 0.2 phr loading enables up to 18% reduction in plasticizer (DOP/DINP) content without loss of flexibility or mechanical integrity [1]. The titanate coupling agent functionally replaces a portion of the plasticizer by improving filler dispersion and reducing the plasticizer demand of the filled system. This scenario is particularly valuable given tightening regulations on ortho-phthalate plasticizers and the cost volatility of plasticizer raw materials. The monoalkoxy titanate's intermediate hydrolytic stability is well-suited to the dry-blend compounding conditions typical of PVC processing, where controlled moisture levels are maintained [2]. Combined with the viscosity reduction benefit, this enables higher throughput in twin-screw extrusion of flexible PVC profiles and cable sheathing.

Filler Hydrophobization for Coatings and Sealants

Tributoxy(stearato-O)titanium functions as a surface hydrophobizing agent for inorganic fillers (CaCO₃, talc, TiO₂, metal oxides) and pigments destined for non-polar solvent-based coatings, sealants, and adhesives. The stearate ligand provides a long C18 alkyl chain that imparts hydrophobicity and organophilicity to the treated filler surface, as demonstrated by the wettability studies on titanate-treated fillers using contact angle and penetration rate methods [1]. This surface conversion from hydrophilic to hydrophobic prevents moisture adsorption during filler storage, improves dispersion in hydrocarbon-based binders, and enhances the moisture barrier properties of the final coating film. The compound's solubility in common organic solvents (toluene, benzene, isopropanol) facilitates spray-application onto fillers during the surface treatment process [2].

Cost-Optimized Alternative for Moderate-Temperature Processing

For applications where processing temperatures remain below approximately 200 °C and the filler system is dry, tributoxy(stearato-O)titanium offers a procurement-optimized alternative to more expensive neoalkoxy titanate grades. The quantitative 92% performance benchmark (monoalkoxy vs. neoalkoxy final composite properties) provides a rational basis for value engineering: formulators can achieve near-equivalent coupling performance at a lower cost per kilogram of treated filler, reserving neoalkoxy titanates for applications requiring superior thermostability or hydrolytic stability in moist filler systems [1]. This scenario applies broadly to PP and PE compounds, CaCO₃-filled masterbatches, and plasticized PVC where processing temperatures do not challenge the thermal stability limit of monoalkoxy titanates. The monoalkoxy type's suitability for dry filler systems (containing only chemically/physically bound water) must be verified through filler moisture content analysis before procurement [2].

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